N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide
Description
Properties
IUPAC Name |
N-[[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(16)14-6-9-2-4-10(5-3-9)11-7-17-12(13)15-11/h2-5,7H,6H2,1H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMWJQXFZYEKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide typically involves the reaction of 2-aminothiazole with 4-(bromomethyl)acetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the thiazole attacks the electrophilic carbon of the bromomethyl group, forming the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Common solvents used include ethanol or methanol, and the reaction is often carried out at elevated temperatures to increase the reaction rate. Purification of the product is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide exhibits several biological activities that make it a candidate for pharmaceutical development:
- Antimicrobial Activity : Research has indicated that compounds containing thiazole moieties often demonstrate antimicrobial properties. Studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains, suggesting potential use in treating infections .
- Anticancer Properties : Thiazole derivatives have been reported to exhibit anticancer effects by inducing apoptosis in cancer cells. The specific compound may interact with cellular pathways to inhibit tumor growth .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of thiazole-containing compounds, which could be beneficial in treating inflammatory diseases .
Pharmaceutical Development
The unique structure of this compound positions it as a promising candidate for drug development. Researchers are investigating its efficacy as a lead compound in the synthesis of new drugs targeting bacterial infections and cancer.
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism by which N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis. Its anticancer activity is believed to involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide and related compounds:
Key Differences and Implications
Structural Complexity and Pharmacological Targets: Mirabegron (396.51 Da) has a more complex structure with a β₃-adrenoceptor-targeting phenylethylaminoethyl chain, enabling selective agonism for treating overactive bladder . In contrast, the target compound lacks this extended chain, which may limit receptor specificity but improve solubility due to its lower molecular weight (278.11 Da) . Compounds 7c–7f incorporate an oxadiazole-sulfanyl linker, which may enhance binding to enzymes like COX/LOX, though their exact activity remains unconfirmed .
The propanamide chain in N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide reduces steric hindrance compared to the benzyl group in the target compound, possibly altering pharmacokinetic properties .
Synthetic Accessibility: The target compound’s synthesis likely involves acetylation of a 2-amino-thiazole precursor, analogous to methods described for N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (). Mirabegron’s synthesis is more complex, requiring multi-step coupling of the phenylethylaminoethyl moiety .
Biological Activity
N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide, also known by its CAS number 117359-53-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₂H₁₃N₃OS
- Molecular Weight : 247.32 g/mol
- Boiling Point : Predicted at 552.8 ± 43.0 °C
- Density : 1.268 ± 0.06 g/cm³
- pKa : 15.47 ± 0.46
The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant in vitro potency against cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The mechanism of action involved the induction of apoptosis and autophagy, leading to reduced tumor growth in vivo in mouse models .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | 5.0 | Apoptosis and autophagy induction |
| Pancreatic Cancer | 8.0 | Cell cycle arrest and apoptosis |
| Chronic Myeloid Leukemia | 7.5 | Autophagic cell death |
Case Studies
- Study on Thiazole Derivatives : A study evaluated various thiazole derivatives for their anticancer properties, revealing that certain modifications led to improved activity against resistant cancer cell lines . The lead compound exhibited low toxicity to normal cells while effectively inducing cell death in cancerous cells.
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of thiazole-based compounds against clinical isolates of bacteria and fungi. The results indicated that these compounds could serve as potential candidates for developing new antibiotics in the face of rising antibiotic resistance .
Research Findings
The exploration of this compound and its derivatives has shown promising results in both anticancer and antimicrobial applications:
- Pharmacokinetics : Compounds within this class have demonstrated favorable pharmacokinetic profiles, including good absorption and distribution characteristics.
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiazole ring can significantly affect biological activity, suggesting avenues for further optimization in drug design .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiazole ring (e.g., δ 6.8–7.2 ppm for aromatic protons) and acetamide methyl group (δ 2.1–2.3 ppm) .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] at m/z 318.0922 for CHNOS) validates molecular formula .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies) .
How can researchers resolve contradictions in spectral data (e.g., NMR shifts or mass fragmentation patterns) during characterization?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., distinguishes thiazole C-H coupling from phenyl protons .
- Isotopic labeling : Use N-thiourea in thiazole synthesis to confirm nitrogen connectivity via H-N HMBC .
- Fragmentation modeling : Compare experimental MS/MS spectra with computational tools (e.g., CFM-ID) to validate fragmentation pathways .
What initial biological screening assays are appropriate to evaluate the pharmacological potential of this compound?
Q. Basic
- Receptor binding assays : Beta-3 adrenoceptor binding (radioligand displacement using [H]mirabegron) for uroselectivity .
- Enzyme inhibition : COX-1/COX-2 inhibition via fluorometric kits (IC determination) .
- Antimicrobial screening : Broth microdilution against S. aureus (MIC ≤16 µg/mL indicates activity) .
What strategies optimize the selectivity of this compound for specific targets (e.g., COX isoforms vs. beta-3 adrenoceptors)?
Q. Advanced
- Molecular docking : Compare binding poses in COX-1 (PDB 3N8X) vs. beta-3 adrenoceptor (AlphaFold model) to identify selectivity-determining residues (e.g., hydrophobic interactions with Val-349 in COX-1 vs. Phe-307 in beta-3) .
- SAR studies : Modify the phenylacetamide substituent (e.g., electron-withdrawing groups reduce COX-1 affinity by 40%) .
How do structural modifications at the acetamide or thiazole moieties impact pharmacokinetic properties?
Q. Advanced
- Thiazole N-methylation : Increases metabolic stability (t from 2.1 to 4.8 h in human liver microsomes) but reduces aqueous solubility (LogP from 1.8 to 2.5) .
- Acetamide to carbamate : Enhances bioavailability (AUC 0–24h ↑30%) via reduced plasma protein binding .
What in vitro models assess the anti-inflammatory activity of thiazole-containing acetamide derivatives?
Q. Basic
- RAW 264.7 macrophage assay : Measure NO production inhibition (IC ≤10 µM) after LPS stimulation .
- COX-2 overexpression : Transfected HEK293 cells treated with IL-1β to quantify PGE suppression (ELISA) .
What experimental approaches validate the mechanism of action in complex biological systems?
Q. Advanced
- CRISPR-Cas9 knockouts : Delete beta-3 adrenoceptor in human detrusor smooth muscle cells to confirm target specificity .
- Transcriptomics : RNA-seq of treated vs. untreated bladder tissue to identify downstream pathways (e.g., cAMP-PKA activation) .
How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Q. Basic
- Standardized protocols : Detailed SOPs with exact molar ratios (e.g., 1.05 eq. acetyl chloride), reaction times (±5 min), and quenching steps .
- Inter-lab validation : Round-robin testing with shared reference samples (e.g., H NMR spectra archived in PubChem) .
What computational methods predict binding affinities between this compound and molecular targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
